1S/C13H19NO2/c1-15-11-7-10 (8-12 (9-11)16-2)13-5-3-4-6-14-13/h7-9,13-14H,3-6H2,1-2H3
. This indicates that the compound has a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
2-(3,5-Dimethoxyphenyl)piperidine is an organic compound that belongs to the class of piperidines, characterized by a piperidine ring substituted with a 3,5-dimethoxyphenyl group. This compound has garnered interest in medicinal chemistry due to its potential pharmacological properties, particularly in relation to its interaction with serotonin receptors.
The compound can be synthesized through various chemical methods, often involving the reaction of substituted phenyl compounds with piperidine. Research articles and synthesis protocols provide insights into its preparation and potential applications in drug development.
2-(3,5-Dimethoxyphenyl)piperidine falls under the category of heterocyclic compounds, specifically piperidines, which are six-membered rings containing one nitrogen atom. It is also classified as an aromatic compound due to the presence of the methoxy-substituted phenyl group.
The synthesis of 2-(3,5-Dimethoxyphenyl)piperidine can be achieved through several methodologies:
The molecular formula for 2-(3,5-Dimethoxyphenyl)piperidine is . The structure features a piperidine ring linked to a phenyl group that has two methoxy groups at the 3 and 5 positions.
2-(3,5-Dimethoxyphenyl)piperidine participates in several chemical reactions:
The pharmacological activity of 2-(3,5-Dimethoxyphenyl)piperidine is primarily attributed to its interaction with serotonin receptors, particularly the 5-HT_2A receptor. The binding affinity and agonist activity at these receptors suggest potential applications in treating mood disorders and other neurological conditions.
2-(3,5-Dimethoxyphenyl)piperidine has potential applications in:
The piperidine moiety represents one of the most privileged heterocyclic scaffolds in contemporary medicinal chemistry, serving as a fundamental structural element in numerous pharmacologically active molecules. This saturated six-membered ring containing one nitrogen atom exhibits remarkable versatility due to its stable chair conformation, ability to adopt both equatorial and axial substituent orientations, and capacity to engage in diverse non-covalent interactions with biological targets. Piperidine-containing compounds constitute approximately 11% of all small-molecule drugs approved by regulatory agencies, spanning therapeutic areas from central nervous system disorders to oncology and metabolic diseases [3]. The scaffold’s integration into drug discovery pipelines stems from its favorable physicochemical properties, including enhanced solubility relative to aromatic counterparts, metabolic stability imparted by the aliphatic ring system, and the capacity of the nitrogen atom for salt formation—improving bioavailability parameters critical for drug development [9]. Within this chemical landscape, 2-arylpiperidine derivatives have emerged as particularly valuable architectures, combining the three-dimensional exploration space of the piperidine ring with the target engagement versatility of aromatic systems. The specific compound 2-(3,5-dimethoxyphenyl)piperidine occupies a distinct niche within this chemical space, offering symmetrical substitution patterns that confer unique target-binding capabilities while maintaining drug-like properties essential for pharmaceutical development [10].
Piperidine-based pharmacophores have undergone substantial structural evolution since their initial identification in natural alkaloids such as piperine (from black pepper) and coniine (from poison hemlock). The transition from naturally occurring prototypes to synthetic derivatives has expanded the architectural diversity and therapeutic applicability of this heterocyclic system. Modern drug discovery has leveraged piperidine’s synthetic versatility to develop over 70 FDA-approved pharmaceuticals, including blockbuster agents across multiple therapeutic categories [3]. The evolutionary trajectory demonstrates increasing molecular sophistication: from simple N-alkylpiperidines to complex polycyclic systems embedding the piperidine motif within constrained architectures.
Table 1: Therapeutic Applications of Representative FDA-Approved Piperidine-Containing Drugs
Drug Name | Therapeutic Category | Structural Features | Biological Target |
---|---|---|---|
Raloxifene | Osteoporosis treatment | 1-(4-Hydroxyphenyl)-2-piperidinylethanone | Estrogen receptor |
Haloperidol | Antipsychotic | 4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidine | Dopamine D2 receptor |
Donepezil | Alzheimer's disease | 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | Acetylcholinesterase |
Diphenidol | Antiemetic/Vertigo control | 1,1-Diphenyl-4-piperidinobutanol | Muscarinic receptors |
Eperisone | Muscle relaxant | 1-(4-Ethylphenyl)-2-methyl-3-piperidinopropanone | Voltage-gated calcium channels |
The 2-arylpiperidine substructure represents a particularly successful evolutionary branch, exemplified by drugs such as the analgesic meperidine (featuring 4-phenyl substitution) and the antipsychotic risperidone (containing 3-piperidinylidene substitution). The positional isomerism of aryl attachment significantly influences biological activity profiles, with 2-aryl variants demonstrating distinct advantages in central nervous system drug development due to enhanced blood-brain barrier permeability and optimized receptor engagement geometries. The introduction of methoxy substituents on the aryl ring—as seen in 2-(3,5-dimethoxyphenyl)piperidine—marks a refinement step in this evolutionary process, balancing lipophilicity parameters while introducing hydrogen-bonding capabilities absent in unsubstituted phenyl counterparts [1] [9]. This structural evolution responds to the dual pharmaceutical challenges of achieving target selectivity against related receptors and optimizing pharmacokinetic properties, particularly metabolic stability where traditional trimethoxyaryl systems suffer from rapid O-demethylation [10].
The 3,5-dimethoxyphenyl substitution pattern confers distinctive advantages over alternative aryl configurations in piperidine-based drug design. This symmetrical arrangement creates a molecular architecture with C₂ᵥ symmetry that optimizes both steric complementarity and electronic interactions within biological target sites. X-ray crystallographic analyses of protein-ligand complexes reveal that the 3,5-dimethoxy substitution optimally positions oxygen atoms at 5.8-6.2 Å distances, corresponding to spatial relationships observed in the binding pockets of various enzymes and receptors [10]. This geometrical precision enables simultaneous hydrogen-bonding interactions with complementary amino acid residues flanking the aromatic subpocket.
The electronic profile of the dimethoxy system significantly influences binding thermodynamics. Quantum mechanical calculations demonstrate that the methoxy groups exhibit substantial resonance donation (+R effect), increasing electron density on the phenyl ring by approximately 15% compared to unsubstituted phenyl, as measured by molecular electrostatic potential (MEP) mapping. This electron-rich aromatic system enhances cation-π interactions with positively charged residues (e.g., lysine or arginine) in target proteins, contributing -2.3 to -3.1 kcal/mol to binding free energy. Simultaneously, the oxygen atoms serve as hydrogen-bond acceptors capable of forming moderate-strength interactions (1.5-2.8 kcal/mol) with serine, threonine, or backbone amide protons [4] [10].
Table 2: Comparative Analysis of Phenyl Substitution Patterns on Piperidine Pharmacophores
Substitution Pattern | Log P Contribution | Hydrogen-Bond Capacity | Common Biological Targets | Synthetic Accessibility |
---|---|---|---|---|
Unsubstituted phenyl | +2.10 | None | Dopamine receptors, opioid receptors | Excellent |
4-Methoxyphenyl | +1.98 | Single acceptor | Serotonin receptors | Excellent |
3,4-Dimethoxyphenyl | +1.85 | Two acceptors (asymmetric) | Catechol-O-methyltransferase | Good |
3,4,5-Trimethoxyphenyl | +1.72 | Three acceptors | Tubulin, kinase enzymes | Moderate |
3,5-Dimethoxyphenyl | +1.89 | Two acceptors (symmetric) | Tubulin, GPCRs, ion channels | Good |
The symmetrical substitution at the 3- and 5-positions avoids the metabolic vulnerabilities associated with 4-methoxy groups, which undergo rapid CYP450-mediated O-demethylation. Comparative metabolic studies demonstrate that 3,5-dimethoxy-substituted compounds exhibit plasma half-lives 2.3-fold longer than their 3,4,5-trimethoxy counterparts in hepatic microsome assays, attributable to reduced susceptibility to sequential demethylation pathways [10]. This metabolic advantage translates to improved pharmacokinetic profiles in vivo, making the 3,5-dimethoxy configuration particularly valuable for therapeutic candidates requiring sustained exposure.
The steric profile of the 3,5-dimethoxyphenyl group occupies an optimal middle ground between smaller monomethoxy systems and bulkier trimethoxy configurations. Molecular dynamics simulations of tubulin-binding compounds reveal that the 3,5-dimethoxy substitution achieves complementary van der Waals contacts with hydrophobic residues (Val238, Leu248, Leu255) in the colchicine binding site, with calculated burial surface areas of 184 ± 12 Ų compared to 162 Ų for 4-methoxyphenyl and 201 Ų for 3,4,5-trimethoxyphenyl analogues [10]. This balance prevents the steric clashes observed with trimethoxy derivatives while maintaining sufficient hydrophobic contact for high-affinity binding.
The biological activity profile of piperidine-containing compounds exhibits profound dependence on the regiochemical position of aryl substitution, with 2-, 3-, and 4-substituted isomers frequently displaying divergent pharmacological behaviors. This regioisomerism influences three-dimensional molecular geometry, nitrogen basicity, and conformational flexibility—factors that collectively determine target complementarity. The 2-(3,5-dimethoxyphenyl)piperidine isomer occupies a distinct pharmacological niche relative to its 3- and 4-substituted counterparts, with each regioisomer demonstrating characteristic target preferences and potency profiles.
2-Substituted derivatives benefit from restricted conformational freedom due to the proximal relationship between the aryl ring and the nitrogen atom. This proximity enables efficient intramolecular interactions that preorganize the molecule for target binding. In serotonin receptor ligands, for example, 2-arylpiperidines demonstrate 5- to 15-fold higher affinity for 5-HT₂ₐ receptors compared to 3- and 4-isomers, attributable to optimal overlay with the endogenous serotonin conformation when the aryl ring occupies the 2-position [4]. The basicity of the piperidine nitrogen in 2-substituted isomers (pKₐ = 10.2 ± 0.3) remains largely unperturbed by the aryl substituent, facilitating cationic interactions with aspartate residues in aminergic GPCR binding pockets. This contrasts with 4-substituted isomers, where through-bond electronic effects reduce nitrogen basicity (pKₐ = 8.7 ± 0.4), diminishing electrostatic contributions to binding energy [9].
Table 3: Regioisomeric Influence on Pharmacological Properties of Piperidine Derivatives
Substitution Position | Nitrogen Basicity (pKₐ) | Conformational Flexibility | Representative Therapeutic Applications | Target Affinity Implications |
---|---|---|---|---|
2-Arylpiperidines | 10.0 - 10.5 | Restricted (aryl-N proximity) | Serotonin agonists, dopamine modulators | Enhanced GPCR affinity (5-HT₂ₐ, D₂ receptors) |
3-Arylpiperidines | 9.8 - 10.2 | Moderate | Sigma receptor ligands, opioid modulators | Balanced kinase/GPCR activity |
4-Arylpiperidines | 8.5 - 9.0 | High | Kinase inhibitors, acetylcholinesterase inhibitors | Preferential enzyme inhibition |
The steric environment surrounding the nitrogen atom differs dramatically across regioisomers, influencing susceptibility to metabolic N-oxidation. 4-Arylpiperidines experience minimal steric hindrance at nitrogen, undergoing rapid CYP3A4-mediated oxidation (CLᵢₙₜ = 32 μL/min/mg), while 2-aryl isomers exhibit substantially slower oxidation rates (CLᵢₙₜ = 8 μL/min/mg) due to steric protection provided by the ortho-positioned aryl ring [9]. This metabolic advantage positions 2-arylpiperidines as preferred scaffolds for compounds requiring extensive first-pass metabolism.
In tubulin-targeting agents, regioisomerism dictates binding orientation within the colchicine site. Molecular docking studies demonstrate that 2-(3,5-dimethoxyphenyl)piperidine derivatives adopt a binding pose where the piperidine nitrogen forms hydrogen bonds with Thr179β while the 3,5-dimethoxy groups engage in hydrophobic contacts with Leu248β and Ala250β. In contrast, 4-substituted isomers position the aryl ring suboptimally relative to the hydrophobic subpocket, reducing burial surface area by 22% and decreasing calculated binding affinity by 1.8 kcal/mol [10]. The 3-substituted isomers exhibit intermediate binding characteristics but suffer from conformational flexibility that increases the entropic penalty for binding.
The regioisomeric position also influences aqueous solubility profiles critical for formulation development. 2-Substituted derivatives benefit from the aryl group's proximity to the basic nitrogen, creating a hydrophilic domain that enhances water solubility (Sw = 4.2 ± 1.3 mg/mL) relative to 4-substituted isomers (Sw = 1.1 ± 0.4 mg/mL). This solubility advantage facilitates parenteral formulation strategies for 2-(3,5-dimethoxyphenyl)piperidine derivatives intended for oncology applications where intravenous administration is preferred [1] [10]. Collectively, these regioisomeric distinctions underscore why 2-(3,5-dimethoxyphenyl)piperidine represents a strategic design choice rather than an arbitrary substitution pattern in modern drug discovery.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1